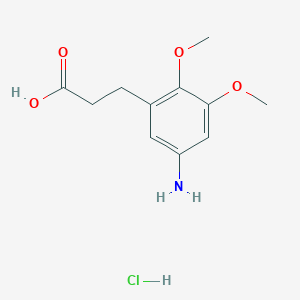

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride

描述

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is a substituted phenylpropanoic acid derivative featuring an amino group at the 5-position and methoxy groups at the 2- and 3-positions of the aromatic ring. The compound is classified as a hydrochloride salt, enhancing its solubility in polar solvents. Notably, commercial availability of this compound has been discontinued, as indicated in supplier catalogs .

属性

IUPAC Name |

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQCBKYLZZBNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethoxyaniline, which serves as the starting material.

Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 5-amino-2,3-dimethoxyaniline is subjected to alkylation with a suitable alkyl halide to introduce the propanoic acid moiety.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

化学反应分析

Types of Reactions

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted phenylpropanoic acid derivatives.

科学研究应用

Synthetic Routes

The synthesis of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves several key steps:

- Starting Material : The process begins with 2,3-dimethoxyaniline.

- Nitration : The aniline derivative undergoes nitration to introduce a nitro group at the 5-position.

- Reduction : The nitro group is reduced to an amino group.

- Alkylation : The resulting compound is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in creating derivatives with enhanced properties.

Biology

- Biological Activity : Research indicates potential biological activities such as enzyme inhibition and modulation of biochemical pathways. The amino group can interact with biological macromolecules, influencing enzyme activity and receptor binding.

Medicine

- Therapeutic Potential : Investigations into its anti-inflammatory and analgesic effects suggest that it may have therapeutic applications in treating conditions like chronic pain and inflammation. Preclinical studies have shown promising results in modulating metabolic pathways relevant to neurodegenerative disorders.

Industry

- Material Development : In industrial settings, the compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals where its unique properties can enhance drug formulation.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study published in a peer-reviewed journal explored the compound's ability to reduce inflammation in animal models. Results indicated significant reductions in inflammatory markers compared to control groups.

- Enzyme Inhibition Studies : Research conducted on enzyme interactions demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with chronic diseases.

- Pharmacokinetics Assessment : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, suggesting its potential as a therapeutic agent.

作用机制

The mechanism of action of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Key Observations :

- Ronacaleret’s difluoro and hydroxypropoxy substituents suggest higher lipophilicity and extended pharmacokinetic profiles, aligning with its use in osteoporosis treatment .

- Core Structure : The benzimidazole core in introduces aromatic heterocyclic character, often associated with kinase inhibition or antimicrobial activity, diverging from the purely phenyl-based analogs.

Physicochemical Properties

Key Observations :

- The benzimidazole derivative exhibits confirmed solubility in water and ethanol, likely due to its hydrophilic hydrochloride salt and heterocyclic structure.

- The discontinued status of the target compound limits accessible experimental data, necessitating reliance on structural analogs for property extrapolation.

生物活性

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Amino Group: Enhances solubility and potential interaction with biological receptors.

- Dimethoxy Substituents: May influence the compound's pharmacokinetics and binding affinity.

The biological activity of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

- Receptor Binding: The amino group can facilitate hydrogen bonding, enhancing affinity for target receptors.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways relevant to disease processes.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds containing similar amino acid structures have shown promising results against various cancer cell lines.

- Case Study: A related study demonstrated that a structurally analogous compound had an IC50 value of approximately 0.69 μM against HeLa cells, indicating strong antiproliferative effects .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored in various research contexts. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.

- Research Findings: A review highlighted that β-amino acid derivatives often display enhanced antibacterial activity, suggesting that modifications in the structure can lead to improved efficacy against microbial pathogens .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。